3-Piperidinamine hydrochloride
Overview
Description
3-Piperidinamine hydrochloride: is a chemical compound with the molecular formula C5H12N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Resolution Method: One method for preparing ®-(+)-3-piperidinamine dihydrochloride involves using a resolution agent such as (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane. This agent reacts with racemic 3-aminopiperidine in an alcohol-water solution, leading to salt coagulation.
Cycloaddition Method: The construction of the piperidine ring via [3+3] cycloaddition is another vital strategy for synthesizing piperidine derivatives.
Industrial Production Methods:
- Industrially, piperidine derivatives are often synthesized through hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Piperidinamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
- The major products formed from these reactions include various substituted piperidines, oxidized piperidines, and reduced piperidines.
Scientific Research Applications
Chemistry:
- 3-Piperidinamine hydrochloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of piperidine-based pharmaceuticals .
Biology:
- In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the biological activity of piperidine-containing drugs .
Medicine:
- The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting various diseases .
Industry:
Mechanism of Action
The mechanism of action of 3-piperidinamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, and TGF-β/SMAD . These interactions can lead to various biological effects, including inhibition of cell migration, cell cycle arrest, and apoptosis in cancer cells.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but without the amine substitution at the third position.
Pyrrolidine: A five-membered heterocyclic amine with similar reactivity but a different ring size.
Piperazine: A six-membered heterocyclic amine with two nitrogen atoms in the ring.
Uniqueness:
- 3-Piperidinamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other piperidine derivatives. Its ability to undergo a wide range of chemical reactions and its utility in synthesizing biologically active compounds make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
piperidin-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYKBOIQLYMDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599230 | |
Record name | Piperidin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127294-75-1 | |
Record name | Piperidin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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